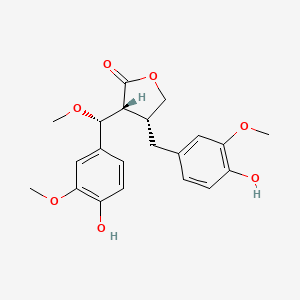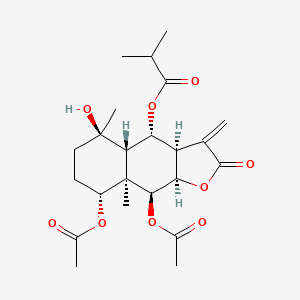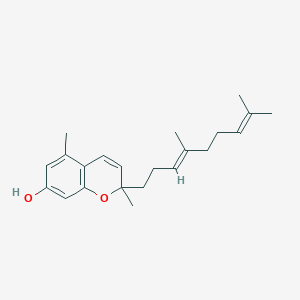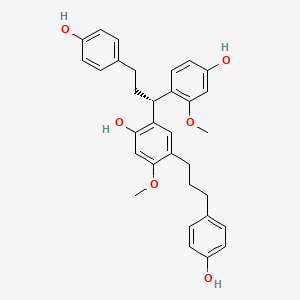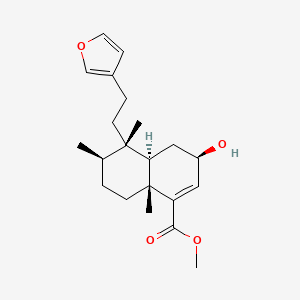
Caprarioside
概要
説明
Caprarioside is an iridoid glycoside that can be isolated from the plant Capraria biflora L. This compound belongs to the class of terpenoids and is known for its various biological activities .
準備方法
Caprarioside can be isolated from the aerial parts of Capraria biflora L. through a series of extraction and purification processes. The plant material is typically dried and powdered before being subjected to solvent extraction using solvents such as methanol or ethanol. The extract is then concentrated and purified using chromatographic techniques to obtain pure this compound .
化学反応の分析
Caprarioside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound can be achieved using acidic or basic conditions, leading to the formation of its aglycone and sugar moieties. Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of oxidized derivatives .
科学的研究の応用
Caprarioside has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a reference compound for the study of iridoid glycosides. In biology, this compound has shown potential as an anti-inflammatory and antioxidant agent. In medicine, it is being investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, this compound has applications in the industry as a natural product for the development of pharmaceuticals and nutraceuticals .
作用機序
The mechanism of action of Caprarioside involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. For instance, this compound has been shown to inhibit the activity of cyclooxygenase and lipoxygenase enzymes, which play a key role in the inflammatory response. It also scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress .
類似化合物との比較
Caprarioside is unique among iridoid glycosides due to its specific structural features and biological activities. Similar compounds include other iridoid glycosides such as aucubin, catalpol, and loganin. Compared to these compounds, this compound exhibits distinct anti-inflammatory and antioxidant properties, making it a valuable compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O11/c1-21(33-18(28)11-5-3-2-4-6-11)9-13(24)22(29)7-8-30-20(17(21)22)32-19-16(27)15(26)14(25)12(10-23)31-19/h2-8,12-17,19-20,23-27,29H,9-10H2,1H3/t12-,13-,14-,15+,16-,17-,19+,20+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCDFJHVOYELKQ-UHXGZAEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)OC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


